1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone
Overview
Description
1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone is an organic compound with the molecular formula C11H13ClO3. This compound is characterized by the presence of a chloropropoxy group and a methoxy group attached to a phenyl ring, which is further connected to an ethanone moiety. It is a solid at room temperature and has various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone typically involves the chloropropylation of 2-hydroxyacetophenone. The reaction is carried out using 1-bromo-3-chloropropane in the presence of a base, such as sodium hydroxide, in a suitable solvent like methanol. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloropropoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone can be compared with similar compounds like:
1-(4-(3-Chloropropoxy)-2-hydroxyphenyl)ethanone: This compound has a hydroxyl group instead of a methoxy group, which can influence its reactivity and biological activity.
1-(4-(3-Chloropropoxy)-3-fluorophenyl)ethanone: The presence of a fluorine atom can enhance the compound’s stability and alter its interaction with biological targets.
1-(4-(3-Chloropropoxy)-3-methylphenyl)ethanone: The methyl group can affect the compound’s lipophilicity and its ability to penetrate cell membranes.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-9(14)10-4-5-11(12(8-10)15-2)16-7-3-6-13/h4-5,8H,3,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBVSSYQKVBALO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCCl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428521 | |
Record name | 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58113-30-7 | |
Record name | 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58113-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Chloropropoxy)-3-methoxyacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058113307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-CHLOROPROPOXY)-3-METHOXYACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M768QMU9V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone in Iloperidone synthesis?
A: this compound serves as a crucial starting material in the synthesis of Iloperidone. [, , ] It reacts with 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride through an N-alkylation reaction, ultimately forming the final Iloperidone molecule. [, ]
Q2: How does the choice of solvent and catalyst affect the synthesis of Iloperidone using this compound?
A: Research indicates that the use of a water and heptane mixture as a solvent, along with tetrabutylammonium bromide as a phase transfer catalyst, significantly improves the yield and purity of Iloperidone. [] This approach optimizes the interaction between this compound and 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride during the N-alkylation reaction. Conversely, using acetonitrile as a solvent and potassium carbonate as an acid trapping agent also yields Iloperidone, highlighting the impact of different reaction conditions. []
Q3: Are there analytical methods available to assess the purity of this compound and Iloperidone during synthesis?
A: High-Performance Reverse Phase Liquid Chromatography (RP-HPLC) has been successfully employed to evaluate the purity of both this compound and Iloperidone. [] This method allows for the detection and quantification of impurities, ensuring the quality and efficacy of the final drug product.
Q4: Have alternative synthetic routes for Iloperidone been explored that utilize different starting materials?
A: Yes, research demonstrates an alternative synthesis pathway for Iloperidone starting with 1,3-difluorobenzene and 1-(4-hydroxy-3-methoxyphenyl)ethanone. [] This method utilizes a stereoselective approach involving the intermediate (Z)-4-(2,4-difluorobenzoyl)piperidine oxime, showcasing the potential for diverse synthetic strategies.
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